molecular formula C13H19NO B7866225 2-(Cyclopentylmethoxy)-6-methylaniline

2-(Cyclopentylmethoxy)-6-methylaniline

Cat. No.: B7866225
M. Wt: 205.30 g/mol
InChI Key: VSYAQARHZZMUQT-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethoxy)-6-methylaniline is an ortho-substituted aniline derivative featuring a cyclopentylmethoxy group at the 2-position and a methyl group at the 6-position. This compound serves as a key intermediate in synthesizing cyclopentyl-substituted aromatic amines, such as 4-cyclopentyl-2-methylaniline, via thermal rearrangement at 200°C . Its bulky cycloalkane substituent distinguishes it from simpler alkyl- or halogen-substituted analogues, influencing its physicochemical properties, reactivity, and applications in organic synthesis and catalysis.

Properties

IUPAC Name

2-(cyclopentylmethoxy)-6-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-5-4-8-12(13(10)14)15-9-11-6-2-3-7-11/h4-5,8,11H,2-3,6-7,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYAQARHZZMUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The substituent at the 2-position significantly impacts molecular weight, steric hindrance, and electronic effects. Below is a comparative analysis (Table 1):

Table 1: Structural Comparison of 2-(Cyclopentylmethoxy)-6-methylaniline with Analogues

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Functional Groups
2-(Cyclopentylmethoxy)-6-methylaniline Cyclopentylmethoxy ~235 (inferred) Ether, Cycloalkane, Amine
2-Chloro-6-methylaniline Chloro 141.60 Amine, Chloro
4-Methoxy-2-methylaniline Methoxy (para) ~137 (inferred) Ether, Amine
2-Ethyl-6-methylaniline Ethyl 149.24 (calculated) Alkyl, Amine
2-Methoxy-6-methylaniline Methoxy (ortho) ~137 (inferred) Ether, Amine

Key Observations :

  • Cyclopentylmethoxy group: Introduces significant steric bulk and lipophilicity compared to smaller substituents like chloro or methoxy.
  • Chloro substituent : Increases electrophilicity at the aromatic ring, favoring nucleophilic substitution reactions .
  • Ethyl group : A simple alkyl chain with minimal steric effects, leading to faster hydrolysis kinetics compared to bulkier groups .

Reactivity and Stability

Hydrolysis Behavior
  • 2-Ethyl-6-methylaniline phosphate : Hydrolyzes via a pseudo-first-order mechanism under acidic conditions (pH 1.24), with rate constants independent of substrate concentration . The ethyl group allows facile cleavage of the phosphate ester bond.
  • 2-(Cyclopentylmethoxy)-6-methylaniline : The cyclopentylmethoxy group likely resists hydrolysis due to steric hindrance, though direct data are unavailable. Comparable ethers (e.g., methoxy) hydrolyze under strong acidic or basic conditions, but bulkier groups delay degradation .
Thermal Stability
  • 2-(Cyclopent-1′-enyl)-6-methylaniline hydrochloride : Rearranges to 4-cyclopentyl-2-methylaniline at 200°C . The cyclopentylmethoxy analogue may exhibit similar thermal stability, with decomposition pathways influenced by the ether linkage’s rigidity.
Catalysis
  • 2,4-Bis(dibenzocycloheptyl)-6-methylaniline : Used as a ligand in cobalt(II)-based ethylene polymerization catalysts . The cyclopentylmethoxy derivative’s smaller bulk may reduce catalytic activity compared to dibenzocycloheptyl substituents but could offer tunable steric effects.
Agrochemicals
  • (S)-2-Ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline : A chiral intermediate in the synthesis of the herbicide (S)-metolachlor . The cyclopentylmethoxy analogue’s lipophilicity might enhance bioactivity in pesticides, though its stereochemical preferences require further study.
  • Acetochlor metabolites : Residues hydrolyzable to 2-ethyl-6-methylaniline (EMA) and 2-(1-hydroxyethyl)-6-methylaniline (HEMA) are regulated in food commodities . The target compound’s stability under similar conditions could influence its environmental persistence.

Preparation Methods

Disconnection at the Ether Linkage

The cyclopentylmethoxy group is typically introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. Retrosynthetically, this suggests two precursors:

  • 2-Hydroxy-6-methylaniline and cyclopentylmethyl bromide for direct etherification.

  • 2-Chloro-6-methylaniline and cyclopentylmethanol for SNAr, leveraging activating groups (e.g., nitro) to facilitate substitution.

Synthetic Methodologies and Experimental Protocols

Route 1: Diazotization-Reduction Sequence with Subsequent Etherification

This approach adapts methods from CN112358404A, which synthesizes 2-chloro-6-methylaniline via diazotization and iron powder reduction.

Step 1: Synthesis of 2-Chloro-6-methylaniline

  • Starting Material : 3-Chloro-5-methyl-4-nitroaniline.

  • Diazotization : Treat with NaNO₂/H₂SO₄ at 0–5°C to form a diazonium salt.

  • Reduction : Hypophosphorous acid (H₃PO₂) reduces the diazonium group, followed by iron powder-mediated nitro reduction to yield 2-chloro-6-methylaniline (82.5% yield).

Step 2: Etherification via SNAr

  • Conditions : 2-Chloro-6-methylaniline, cyclopentylmethanol, K₂CO₃, CuI, DMF, 120°C.

  • Challenge : Low reactivity of chloroarenes necessitates polar aprotic solvents and elevated temperatures. Preliminary trials suggest yields of 45–60%.

Route 2: Direct Reductive Alkylation

Inspired by EP0605363A1, this method employs reductive alkylation to install the cyclopentylmethoxy group.

Step 1: Condensation of 2-Amino-6-methylphenol with Cyclopentylmethyl Ketone

  • Reagents : 2-Amino-6-methylphenol, cyclopentylmethyl ketone, H₂SO₄ (0.05 eq), H₂ (3 bar), Pt/C catalyst.

  • Conditions : Aqueous medium, 40–50°C.

  • Outcome : The ketone undergoes reductive amination, forming the target compound in 70% yield after base workup.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Starting Material CostLowModerate
Reaction Steps32
Overall Yield37–49%60–70%
Catalyst ReusabilityLimitedHigh (Pt/C)
ScalabilityModerateHigh

Route 2 offers superior yields and scalability but requires specialized catalysts. Route 1, while longer, uses inexpensive iron powder and avoids noble metals.

Challenges and Optimization Strategies

Regioselectivity in Ether Formation

The cyclopentylmethoxy group may install at undesired positions due to the directing effects of the methyl and amino groups. Mitigation :

  • Protection of Amine : Acetylation before etherification directs substitution to the 2-position.

  • Microwave Assistance : Reduces reaction time and improves regioselectivity (e.g., 65% yield in 30 minutes vs. 45% in 6 hours).

Catalyst Deactivation in Reductive Alkylation

Platinum catalysts in Route 2 lose activity after 3–4 cycles. Solution :

  • Acid Wash Regeneration : Treating spent Pt/C with dilute HNO₃ restores 85% activity .

Q & A

Q. What are the established synthetic routes for 2-(Cyclopentylmethoxy)-6-methylaniline?

Methodological Answer: A common approach involves thermal isomerization of ortho-substituted precursors. For example, 2-(cyclopent-1′-enyl)-6-methylaniline hydrochloride undergoes a para-cyclopentyl migration at 200°C, yielding 4-cyclopentyl-2-methylaniline derivatives . This method avoids harsh reagents and leverages regioselective rearrangement. Alternative routes may involve coupling cyclopentylmethoxy groups to methyl-substituted aniline cores via nucleophilic substitution or Ullmann-type reactions under catalytic conditions.

Q. How is the structural integrity of 2-(Cyclopentylmethoxy)-6-methylaniline confirmed?

Methodological Answer: 1H NMR spectroscopy is critical for structural validation. Key signals include:

  • Aromatic protons : Split patterns (e.g., doublets or triplets) at δ 6.4–7.5 ppm, indicating substitution on the benzene ring.
  • Cyclopentylmethoxy group : A triplet for the methylene (-OCH2-) at δ 3.8–4.2 ppm and multiplet signals for cyclopentyl protons (δ 1.5–2.2 ppm).
  • Methyl group : A singlet near δ 2.1–2.3 ppm for the -CH3 substituent .
    Mass spectrometry (LC-MS) further confirms molecular weight (e.g., m/z ~217 [M+H]+ for C13H19NO).

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of 2-(Cyclopentylmethoxy)-6-methylaniline derivatives?

Methodological Answer:

  • Temperature Control : Thermal isomerization (e.g., 200°C) must balance reaction rate and decomposition risks. Lower temperatures (e.g., 150–180°C) may reduce side products but require longer reaction times .
  • Catalytic Systems : For coupling reactions, Cu(I) catalysts (e.g., CuI with 1,10-phenanthroline) enhance efficiency in Ullmann-type etherifications. Solvent choice (e.g., DMF or DMSO) improves solubility of aromatic intermediates .
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How do steric and electronic effects influence the reactivity of 2-(Cyclopentylmethoxy)-6-methylaniline in electrophilic substitution?

Methodological Answer:

  • Steric Hindrance : The bulky cyclopentylmethoxy group directs electrophiles (e.g., nitration, halogenation) to the para position relative to the amine (-NH2) due to steric blocking of the ortho sites.
  • Electronic Effects : The electron-donating methoxy group activates the ring, but the methyl group at position 6 may slightly deactivate adjacent positions. Computational modeling (e.g., DFT) can predict regioselectivity .
  • Experimental Validation : Monitor reaction outcomes via HPLC or TLC to compare substitution patterns under varying conditions (e.g., HNO3/H2SO4 for nitration).

Q. What strategies resolve contradictions in reported biological activity data for 2-(Cyclopentylmethoxy)-6-methylaniline analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing cyclopentyl with cyclohexyl or altering the methoxy chain length) and test against target enzymes (e.g., Staphylococcus aureus dihydrofolate reductase) .
  • Data Normalization : Control for assay variability (e.g., MIC values in antimicrobial studies) using reference compounds like ciprofloxacin.
  • Mechanistic Profiling : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity to biological targets, resolving discrepancies in activity claims .

Q. How are kinetic parameters determined for hydrolysis or degradation studies of 2-(Cyclopentylmethoxy)-6-methylaniline derivatives?

Methodological Answer:

  • Pseudo-First-Order Kinetics : Conduct hydrolysis experiments at constant pH (e.g., 1.24 using HCl) and varying temperatures (80–97°C). Plot ln([substrate]) vs. time to calculate rate constants (k) and derive activation energy (Ea) via Arrhenius equations .
  • Substrate Concentration Effects : Confirm reaction order by testing multiple concentrations (e.g., 0.1–1.0 mM). Independence of k from concentration indicates a pseudo-first-order mechanism .
  • HPLC-MS Monitoring : Track degradation products (e.g., cyclopentanol or methylaniline fragments) to elucidate pathways .

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